molecular formula C11H14N4S B2592471 4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine CAS No. 2320506-58-7

4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine

Cat. No.: B2592471
CAS No.: 2320506-58-7
M. Wt: 234.32
InChI Key: PSRVUHVXBLNAKS-UHFFFAOYSA-N
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Description

4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a thiomorpholine ring. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Pd-catalyzed amide coupling reaction, where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate in t-butanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the imidazo[4,5-b]pyridine core or the thiomorpholine ring.

    Substitution: Nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atoms in the imidazo[4,5-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Halogenated derivatives and strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are frequently used.

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, sulfoxides, sulfones, and reduced derivatives of the thiomorpholine ring.

Scientific Research Applications

4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine has several scientific research applications:

Biological Activity

4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on a review of diverse research findings.

Chemical Structure and Synthesis

The compound features a thiomorpholine ring attached to an imidazo[4,5-b]pyridine moiety. The synthesis typically involves multi-step reactions that include cyclization and functional group modifications. Recent studies have focused on optimizing synthetic routes to enhance yield and purity.

Antimicrobial Properties

Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures inhibited the growth of various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical due to their resistance to multiple antibiotics .

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies reported that imidazo[4,5-b]pyridine derivatives could induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds with structural similarities demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer effects .

Kinase Inhibition

The biological activity of this compound may also be linked to its ability to inhibit specific kinases. A detailed structure-activity relationship (SAR) study revealed that modifications at the thiomorpholine position could enhance kinase inhibitory activity, making it a candidate for further development as a targeted therapy in oncology .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzyme Activity : Compounds similar to this compound have been shown to bind competitively to ATP-binding sites in kinases, disrupting their function and leading to reduced cell proliferation.
  • Induction of Apoptosis : The activation of apoptotic pathways through mitochondrial signaling has been observed in cancer cells treated with related compounds, suggesting a robust mechanism for anticancer activity.

Case Studies

  • Antimicrobial Evaluation : A recent study evaluated the antimicrobial efficacy of various thiomorpholine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced activity against resistant strains, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
  • Cancer Cell Line Testing : In another study, the compound was tested against multiple cancer cell lines (e.g., HeLa and MCF-7). The results showed that it effectively inhibited cell growth with IC50 values ranging from 0.5 to 5 µM depending on the specific cell line tested .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialAcinetobacter baumanniiMIC = 0.25 µg/mL
AntimicrobialPseudomonas aeruginosaMIC = 0.15 µg/mL
AnticancerHeLa (cervical cancer)IC50 = 1.0 µM
AnticancerMCF-7 (breast cancer)IC50 = 0.8 µM

Properties

IUPAC Name

4-(3-methylimidazo[4,5-b]pyridin-2-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-14-10-9(3-2-4-12-10)13-11(14)15-5-7-16-8-6-15/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRVUHVXBLNAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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